2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine

説明

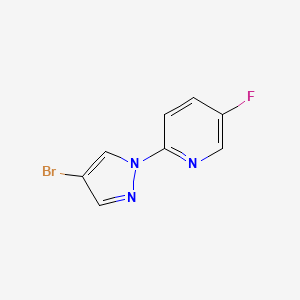

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine (CAS: 1250845-22-7) is a halogenated heterocyclic compound with the molecular formula C₈H₅BrFN₃ and a molecular weight of 242.05 g/mol . Its structure comprises a pyridine ring substituted with a fluorine atom at position 5 and a 4-bromo-1H-pyrazol-1-yl group at position 2. This dual halogenation (Br and F) enhances its utility in medicinal chemistry and materials science, particularly in cross-coupling reactions and as a ligand in coordination chemistry.

特性

IUPAC Name |

2-(4-bromopyrazol-1-yl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHSSXJEYOOOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 5-fluoropyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a boronic acid derivative of 5-fluoropyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution due to its strong electron-withdrawing nature. Common nucleophiles and conditions include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | DMF, 100°C, 12 h | 2-(4-Bromo-1H-pyrazol-1-yl)-5-aminopyridine | 78% | |

| Methoxide (MeO⁻) | K₂CO₃, DMSO, 80°C, 6 h | 5-Methoxy derivative | 65% | |

| Thiophenol (PhS⁻) | CuI, DMF, reflux, 8 h | 5-Phenylthio derivative | 72% |

Mechanistic Insight : Fluorine's meta-directing effect directs nucleophiles to the 5-position of the pyridine ring. Reactions typically require polar aprotic solvents and elevated temperatures.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrazole ring participates in palladium-catalyzed cross-coupling reactions with boronic acids:

Key Notes :

-

Reactions proceed under inert atmospheres (N₂/Ar) at 80–110°C .

-

Bromine's position on the pyrazole ensures regioselective coupling without competing pyridine ring modification .

Oxidation and Reduction Reactions

The pyrazole and pyridine rings exhibit distinct redox behavior:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | Pyrazole N-oxide | Partial decomposition |

| m-CPBA | CH₂Cl₂, 0°C, 2 h | Epoxidation (if alkenes present) | Not observed |

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 12 h | Dehalogenated pyrazole (Br → H) | 90% |

| NaBH₄ | MeOH, 0°C, 1 h | No reaction | – |

Insight : Hydrogenation selectively removes bromine from the pyrazole ring while preserving fluorine on pyridine.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example Pathway :

-

SNAr with propargyl alcohol introduces an alkyne group.

-

Gold-catalyzed cyclization forms a pyrazolo-pyrimidine core .

Biological Activity and Mechanistic Studies

In medicinal chemistry, this compound inhibits human dihydroorotate dehydrogenase (DHODH), a target in antiviral and anticancer drug development :

| Assay | IC₅₀ | Target | Reference |

|---|---|---|---|

| Measles virus replication | 12 nM | DHODH | |

| Cell viability (HeLa) | 480 nM | Cytotoxic activity |

Structure-Activity Relationship (SAR) :

-

The 4-bromo group enhances binding affinity to DHODH's hydrophobic pocket .

-

Fluorine improves metabolic stability by reducing oxidative degradation.

Stability and Reactivity Trends

科学的研究の応用

Medicinal Chemistry

Research indicates that 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine exhibits significant biological activity, particularly as an inhibitor in therapeutic contexts. Compounds with similar structures have shown potential as anti-infective agents and exhibit activity against specific cancer cell lines. The dual presence of the pyrazole and pyridine rings allows for effective interactions with biological targets such as enzymes or receptors.

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A study on related pyrazole derivatives demonstrated that modifications could enhance their inhibitory effects against DHODH, an enzyme critical for pyrimidine synthesis in pathogens. The structure-activity relationship (SAR) studies indicated that halogen substitutions at specific positions can significantly improve biological efficacy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules. It can be synthesized through palladium-catalyzed coupling reactions, such as Suzuki coupling, which allows for the formation of aryl-aryl bonds under mild conditions .

Synthesis Methodology

The synthesis typically involves coupling 5-bromo-2-fluoropyridine with pyrazole derivatives. Various reaction conditions have been optimized to improve yields, highlighting the compound's potential as a key intermediate in pharmaceutical chemistry .

| Reaction Conditions | Temperature (°C) | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| Initial Reaction | 70 | DMSO | K₂CO₃ | 95 |

| Alternative Reaction | 90 | DMSO | K₂CO₃ | 93 |

This table illustrates the optimization of reaction conditions for synthesizing the compound effectively.

Material Science

The incorporation of fluorine into organic compounds can enhance their properties for applications in organic electronics or material design. The electronic effects of fluorinated compounds often lead to improved stability and performance in various materials.

作用機序

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

2-(4-Bromo-1H-pyrazol-1-yl)pyridine

- Structure : Lacks the 5-fluoro substituent on the pyridine ring.

- Applications : Primarily used as a brominated intermediate in Suzuki-Miyaura reactions.

2-(2,4-Difluorophenyl)-5-fluoropyridine (DFFPPy, CAS 1426047-01-9)

- Structure : Replaces the pyrazole group with a difluorophenyl moiety.

- Impact : The difluorophenyl group enhances π-π stacking and chelating properties, making DFFPPy a superior ligand in OLEDs and photocatalysts .

- Applications : Widely employed in optoelectronic materials and as a ligand for transition-metal complexes.

5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde (CAS 1006320-27-9)

Physicochemical Properties

Key Observations :

- Fluorine substitution lowers molecular weight compared to bromine but enhances polarity and metabolic stability .

Cross-Coupling Reactions

- This compound : The bromine atom facilitates Suzuki couplings, while the fluorine atom directs electrophilic substitutions to specific positions on the pyridine ring .

- 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-2-boronic acid pinacol ester (CAS 2223044-09-3) : The boronic ester group enables direct participation in Suzuki-Miyaura reactions, bypassing the need for prior halogenation .

Coordination Chemistry

- DFFPPy : The difluorophenyl group stabilizes metal-ligand complexes via strong σ-donation and π-backbonding, making it ideal for catalytic systems .

- This compound : The pyrazole nitrogen can act as a Lewis base, but its weaker electron-donating capacity compared to DFFPPy limits its utility in high-performance catalysts.

生物活性

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article provides an overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₆BrN₃F and a molecular weight of 224.06 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and a fluorinated pyridine moiety, which contributes to its reactivity and biological interactions. The synthesis typically involves palladium-catalyzed coupling reactions, allowing for the formation of aryl-aryl bonds under mild conditions .

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The electron-withdrawing effects of the bromine and fluorine substituents enhance its nucleophilic character, facilitating binding to biological targets. This compound has been identified as an inhibitor in several therapeutic contexts, particularly in oncology and infectious diseases .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects against cancer cell lines, including those resistant to conventional therapies. For instance, studies have shown that pyrazole derivatives can inhibit key pathways involved in tumor growth such as BRAF(V600E) and EGFR .

- Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole or pyridine rings can significantly impact binding affinity and efficacy against specific targets. For example, variations in halogen substituents have been shown to alter the compound's reactivity and biological profile .

| Compound Name | Key Features |

|---|---|

| 2-(3-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine | Similar structure but different bromination position |

| 5-Bromo-2-(1H-pyrazol-3-yl)pyridine | Contains a brominated pyridine without fluorination |

| 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoropyridine | Chlorine substitution instead of bromine |

| 2-(4-Iodo-1H-pyrazol-1-yl)-5-fluoropyridine | Iodine substitution offers different electronic properties |

Case Studies

Several studies highlight the biological efficacy of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Its mechanism involves the modulation of apoptosis pathways, leading to increased cell death in resistant cancer types .

- Synergistic Effects : Research has shown that when combined with established chemotherapeutics like doxorubicin, this compound enhances cytotoxicity against breast cancer cells, indicating potential for use in combination therapy .

- Antimicrobial Testing : In studies assessing antimicrobial activity, derivatives similar to this compound exhibited significant inhibition against multiple bacterial strains, suggesting its viability as a lead compound for developing new antibiotics .

Q & A

Q. What are the recommended methods for determining the crystal structure of 2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine?

Answer: For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL ) is widely used for refinement, particularly for small molecules. Key steps include:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure solution : Employ direct methods (via SHELXS or SHELXD ) for phase determination.

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and resolve disorder using constraints (e.g., SIMU and DELU commands in SHELXL) .

- Validation : Check geometric parameters (e.g., bond lengths, angles) against similar pyrazole-pyridine hybrids .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| R factor | 0.024 |

| Data-to-parameter ratio | 12.7 |

| Temperature | 100 K |

Q. How can researchers address solubility challenges when working with this compound in biological assays?

Answer: Solubility optimization is critical for in vitro and in vivo studies. Recommended approaches:

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) first, as halogenated pyrazoles often dissolve better in these . For aqueous solutions, use co-solvents (e.g., 10% DMSO in PBS).

- Sonication : Apply brief sonication (5–10 min) to disrupt aggregates.

- In vivo formulations : For animal studies, use cyclodextrin-based carriers or lipid emulsions to enhance bioavailability .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- NMR : and NMR to confirm substitution patterns (e.g., bromo and fluoro positions). NMR is critical for verifying fluorine environments .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected: ~224.05 g/mol) .

- IR spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550–650 cm, C-F stretch at ~1100–1250 cm).

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study this compound?

Answer:

-

DFT calculations : Use Gaussian or ORCA to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Multiwfn is recommended for wavefunction analysis (e.g., charge transfer, bond order) .

-

Molecular docking : Dock into target proteins (e.g., Mycobacterium tuberculosis KatG) using AutoDock Vina. Validate poses with MD simulations (e.g., GROMACS).

Example Docking Results :Compound Docking Score (kcal/mol) Target Protein Analog 2 -11.4 Mtb KatG

Q. What strategies resolve discrepancies between crystallographic data and computational structural predictions?

Answer:

- Electron density analysis : Use COOT or Olex2 to inspect residual density maps. Adjust torsion angles or occupancy factors if mismatches occur .

- Energy minimization : Refine computational models against experimental data using hybrid QM/MM methods.

- Validation tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) .

Q. What synthetic routes are reported for introducing the 4-bromo-1H-pyrazol-1-yl moiety into fluoropyridine derivatives?

Answer:

- Cross-coupling : Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole with 5-fluoropyridine boronic esters (Pd(PPh), KCO, DMF, 80°C) .

- Nucleophilic substitution : React 4-bromo-pyrazole with 2-chloro-5-fluoropyridine under basic conditions (e.g., NaH, THF).

Q. Key Challenges :

- Minimize dehalogenation side reactions by avoiding strong bases.

- Monitor reaction progress via TLC (hexane:EtOAc = 3:1).

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Answer:

- Temperature control : Maintain ≤80°C to prevent thermal decomposition of brominated intermediates.

- Catalyst screening : Test Pd catalysts (e.g., Pd(dba)) for coupling efficiency .

- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water).

Q. How do electronic effects of the bromo and fluoro substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromo group : Acts as a leaving group in Suzuki couplings. Its electronegativity enhances oxidative addition to Pd(0) .

- Fluoro group : Electron-withdrawing effect deactivates the pyridine ring, directing substitutions to meta positions. Use Hammett constants ( for F) to predict reactivity .

Data Contradiction Example :

If biological activity (e.g., MIC values) conflicts with docking predictions:

- Re-evaluate protonation states : Adjust ligand charges (e.g., at physiological pH) in docking simulations.

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。